molecular formula C19H21N3O3S B2521249 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole CAS No. 898459-26-2

2-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole

Cat. No.: B2521249
CAS No.: 898459-26-2
M. Wt: 371.46
InChI Key: MWHFEHQKKVJJAA-UHFFFAOYSA-N
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Description

2-(1-((4-Methoxyphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole is a synthetic organic compound with the molecular formula C19H21N3O3S and a molecular weight of 371.5 g/mol . This chemical features a benzimidazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities, fused to a piperidine ring that is functionalized with a 4-methoxybenzenesulfonyl group . The benzimidazole pharmacophore is electron-rich and is significant in drug design and development due to its favorable structure-activity relationships . Compounds containing the phenylsulfonylpiperazine moiety, similar to the sulfonylpiperidine in this structure, are reported in scientific literature to possess various pharmacological activities, including phosphodiesterase-5 (PDE-5) inhibitory activity and anti-inflammatory properties, making them valuable scaffolds in biomedical research . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to explore the potential of this compound as a key intermediate in organic synthesis or as a candidate for screening in various biological assays.

Properties

IUPAC Name

2-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-25-15-6-8-16(9-7-15)26(23,24)22-12-10-14(11-13-22)19-20-17-4-2-3-5-18(17)21-19/h2-9,14H,10-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHFEHQKKVJJAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Piperidine Ring Formation: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Sulfonylation of the Piperidine Nitrogen

The sulfonyl group is introduced via nucleophilic substitution with 4-methoxyphenylsulfonyl chloride:

  • Reaction conditions : The piperidine nitrogen reacts with 4-methoxyphenylsulfonyl chloride in dichloromethane (DCM) or dimethylformamide (DMF) using a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) [4,6].

  • Example : In DMF, HATU (coupling agent) and DIPEA facilitate sulfonylation at 0°C, yielding 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole derivatives with 70–80% yields .

Functionalization of the Benzimidazole-Piperidine Scaffold

The compound undergoes further modifications to enhance bioactivity:

Table 1: Key Derivatives and Reaction Outcomes

Reaction Type Reagents/Conditions Product Yield Source
Acylation Acyl chloride, DIPEA, DMF, 0°C → RT(2,5-Dimethoxyphenyl)(4-(2-(furan-2-yl)-1H-benzimidazol-1-yl)piperidin-1-yl)methanone70.4%
Suzuki Coupling [1,1'-Biphenyl]-4-ylboronic acid, Pd catalyst[1,1'-Biphenyl]-4-yl(4-(2-(furan-2-yl)-1H-benzimidazol-1-yl)piperidin-1-yl)methanone79.8%
Thiophene Incorporation Thiophene-3-carbonyl chloride, DIPEA(Thiophen-3-yl)(4-(2-(furan-2-yl)-1H-benzimidazol-1-yl)piperidin-1-yl)methanone68%

Mechanistic Insights

  • Sulfonylation Mechanism : The piperidine nitrogen acts as a nucleophile, attacking the electrophilic sulf

Scientific Research Applications

Structural Characteristics

The compound features a benzimidazole core, which is known for its ability to interact with biological targets effectively. The presence of a piperidine ring and a sulfonyl group contributes to its pharmacological versatility.

Antimicrobial Activity

Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that modifications in the substituents on the imidazole nucleus can enhance antibacterial and antifungal activities. For instance, certain derivatives have demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, as well as fungal strains .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundActivity TypeMIC (µM)Reference
Compound A1Bacterial1.27
Compound A2Fungal2.54
Compound A3Bacterial1.43

Anticancer Potential

The anticancer properties of benzimidazole derivatives are particularly noteworthy. Studies have shown that compounds with a benzimidazole core can induce apoptosis in cancer cells and inhibit tumor growth. For example, certain derivatives have been tested against various cancer cell lines, demonstrating IC50 values lower than established chemotherapeutics like 5-Fluorouracil .

Table 2: Anticancer Activity of Benzimidazole Derivatives

CompoundCell Line TestedIC50 (µM)Reference
Compound B1HCT116 (colorectal)5.85
Compound B2MCF7 (breast)4.53
Compound B3A549 (lung)9.99 (5-FU)

Anti-inflammatory Effects

The anti-inflammatory potential of benzimidazole derivatives has also been explored, with some studies indicating that these compounds can reduce inflammation markers in vitro and in vivo . This property is particularly valuable in developing treatments for chronic inflammatory diseases.

Case Studies

Several case studies highlight the effectiveness of compounds similar to 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole :

  • Study on Antimicrobial Efficacy : A recent study synthesized various benzimidazole derivatives and evaluated their antimicrobial activity against different pathogens. The results showed that modifications at the 4-position significantly enhanced activity against resistant strains .
  • Evaluation of Anticancer Activity : Another investigation focused on the anticancer effects of benzimidazole analogs, revealing that certain compounds exhibited potent cytotoxic effects against breast and colorectal cancer cell lines, surpassing traditional chemotherapeutics in efficacy .

Mechanism of Action

The mechanism of action of 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core is known to bind to various biological targets, while the piperidine ring can enhance binding affinity and specificity. The sulfonyl group may contribute to the compound’s solubility and stability.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Pyrimidine-Linked Benzimidazole Sulfonamides

Example Compound : 1-(2-(Methylsulfonyl)pyrimidin-4-yl)-1H-benzo[d]imidazole ().

  • Structural Differences : Replaces the piperidine-sulfonyl group with a pyrimidine-sulfonamide.
  • Methylsulfonyl groups are less bulky than 4-methoxyphenylsulfonyl, which may reduce π-π stacking interactions in hydrophobic binding pockets. The target compound’s 4-methoxyphenyl group may enhance selectivity for distinct kinase isoforms .

Heterocyclic Sulfonyl Derivatives

Example Compound : 2-(1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole (MR-S1-18, ).

  • Structural Differences : Substitutes the 4-methoxyphenyl group with a trimethylpyrazole-sulfonyl moiety.
  • Trimethyl groups may hinder interactions with flat binding sites compared to the planar 4-methoxyphenyl group. Biological Relevance: MR-S1-18 showed antiproliferative activity, but the target compound’s methoxy group could improve solubility and reduce toxicity .

Anti-Inflammatory Piperidine-Benzimidazole Derivatives

Example Compound : Hit compound 5 (2-(piperidin-4-yl)-1H-benzo[d]imidazole, ).

  • Structural Differences : Lacks the sulfonyl group but retains the piperidine-benzimidazole core.
  • Impact :
    • The absence of sulfonation reduces metabolic stability but may increase membrane permeability.
    • The 4-methoxyphenylsulfonyl group in the target compound could enhance anti-inflammatory efficacy by modulating COX-2 or NF-κB pathways.
    • Biological Relevance : Derivatives in demonstrated reduced cytokine production, suggesting the sulfonyl group’s role in optimizing pharmacokinetics .

Proton Pump Inhibitors (PPIs) with Benzimidazole Cores

Example Compounds : Lansoprazole, Pantoprazole ().

  • Structural Differences : Feature pyridinylmethylsulfinyl groups instead of piperidine-sulfonyl.
  • Impact: Sulfinyl groups are critical for PPI activity (acid activation in parietal cells), whereas sulfonyl groups in the target compound may favor non-acidic target environments. The 4-methoxyphenyl group’s lipophilicity could direct the compound toward non-GI targets, such as central nervous system receptors .

Five-Membered Heterocycle-Substituted Benzimidazoles

Example Compound : L3 (2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole, ).

  • Structural Differences : Replaces the sulfonylated piperidine with thiophene substituents.
  • Impact: Thiophene’s electron-rich nature may enhance interactions with aromatic residues in viral proteases (e.g., SARS-CoV-2 Mpro).

Structure-Activity Relationship (SAR) Trends

  • Sulfonyl Group : Enhances metabolic stability and serves as a hydrogen-bond acceptor. Bulkier aryl-sulfonyl groups (e.g., 4-methoxyphenyl) improve target selectivity over smaller alkyl groups.
  • Piperidine Ring : Introduces conformational flexibility and basicity, aiding solubility and membrane penetration.
  • 4-Methoxy Substitution : Balances lipophilicity and polarity, optimizing bioavailability and receptor interactions.

Biological Activity

The compound 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole has garnered attention in scientific research due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C25H24N2O5S
  • CAS Number : 326007-38-9
  • Molar Mass : 464.53 g/mol

1. Antimicrobial Activity

Research has indicated that compounds structurally similar to benzo[d]imidazoles exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzo[d]imidazole can effectively inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall below 0.5 μg/mL, indicating potent activity against pathogens .

2. Anticancer Properties

The anticancer potential of benzo[d]imidazole derivatives has been extensively studied. For example, one study demonstrated that a closely related compound significantly inhibited tumor growth in mice models, with IC50 values indicating effective cytotoxicity against various cancer cell lines, including glioblastoma . The mechanism of action often involves the induction of apoptosis in cancer cells, which is crucial for therapeutic efficacy.

3. Enzyme Inhibition

Compounds containing the benzo[d]imidazole moiety have shown promising results as enzyme inhibitors. Specifically, they have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and urease. Compounds exhibited IC50 values as low as 0.63 μM against AChE, suggesting their potential role in treating neurological disorders .

Case Study 1: Antimicrobial Efficacy

A series of synthesized compounds based on the benzo[d]imidazole structure were tested for their antimicrobial activity against a panel of bacteria. The results indicated that certain derivatives displayed strong antibacterial effects with MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus epidermidis and Salmonella typhi .

CompoundBacterial StrainMIC (μg/mL)
Compound AStaphylococcus aureus0.25
Compound BEscherichia coli0.22
Compound CSalmonella typhi0.30

Case Study 2: Anticancer Activity

In a study examining the anticancer effects of various benzo[d]imidazole derivatives, one compound was found to induce apoptosis in MCF cell lines with an IC50 value of 25.72 ± 3.95 μM. This compound was further tested in vivo, where it significantly reduced tumor size in xenograft models .

CompoundCell LineIC50 (μM)
Compound XMCF-725.72 ± 3.95
Compound YU87 glioblastoma45.2 ± 13.0

The biological activity of This compound is attributed to several mechanisms:

  • Interaction with Enzymes : The sulfonamide group enhances binding affinity to target enzymes.
  • Induction of Apoptosis : Compounds promote apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
  • Antibacterial Mechanisms : Inhibition of bacterial cell wall synthesis and disruption of membrane integrity are key actions against pathogens.

Q & A

Q. What are the critical steps in synthesizing 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole, and how can purity be optimized?

The synthesis typically involves:

  • Step 1 : Formation of the benzimidazole core via condensation of o-phenylenediamine with a carbonyl source (e.g., aldehydes or carboxylic acids) under acidic conditions .
  • Step 2 : Introduction of the piperidine moiety through nucleophilic substitution or coupling reactions. Evidence suggests sulfonylation at the piperidine nitrogen using 4-methoxyphenylsulfonyl chloride in solvents like DMF or THF .
  • Step 3 : Purification via column chromatography (silica gel) or recrystallization. Purity optimization requires monitoring intermediates by TLC and HPLC, with yields improved by controlling reaction temperature (e.g., 70–110°C) and using catalysts like Pd(OAc)₂ for coupling steps .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR (¹H/¹³C) : Assigns protons and carbons in the benzimidazole (δ 7.2–8.1 ppm for aromatic protons) and piperidine (δ 2.5–3.5 ppm for CH₂ groups) .
  • IR Spectroscopy : Confirms sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and methoxy groups (C-O at ~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₂₀H₂₂N₃O₃S: 384.14) .
  • X-ray Diffraction : Resolves bond lengths/angles in the sulfonyl-piperidine linkage (e.g., S-O ≈ 1.43 Å) .

Q. How does the 4-methoxyphenylsulfonyl group influence solubility and stability?

  • The sulfonyl group enhances hydrophilicity (logP reduced by ~1.5 units vs. non-sulfonylated analogs) but may reduce membrane permeability .
  • Stability studies in DMSO (pH 7.4) show degradation <5% over 24 hours at 25°C. The methoxy group stabilizes the sulfonate via electron-donating effects .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in enzyme inhibition?

  • Substituent Variation : Replace the 4-methoxy group with electron-withdrawing groups (e.g., -NO₂, -CF₃) to assess effects on binding affinity. Evidence shows that methoxy analogs exhibit higher IC₅₀ values (e.g., 2.3 μM vs. 8.7 μM for -CF₃ in kinase assays) .
  • Piperidine Modifications : Compare N-sulfonyl vs. N-alkyl derivatives. Piperidine sulfonylation improves target selectivity (e.g., 10-fold higher for sulfonyl vs. methyl in receptor binding) .
  • Biological Assays : Use fluorescence polarization or SPR to quantify interactions with targets like kinases or GPCRs .

Q. What computational methods validate the compound’s interaction with biological targets?

  • Molecular Docking (AutoDock Vina) : Predict binding poses in ATP-binding pockets (e.g., RMSD <2.0 Å vs. crystallographic data) .
  • Molecular Dynamics (MD) Simulations : Analyze stability of sulfonyl-piperidine interactions over 100 ns trajectories (e.g., hydrogen bonds with Lys123 in p38 MAPK) .
  • DFT Calculations : Quantify charge distribution in the benzimidazole ring to correlate with inhibitory potency (e.g., Fukui indices for electrophilic attack) .

Q. How can contradictory data on biological activity be resolved?

  • Case Example : Discrepancies in IC₅₀ values (e.g., 1.5 μM vs. 5.2 μM in similar assays) may arise from:
    • Assay Conditions : Differences in ATP concentration (1 mM vs. 10 μM) or pH (7.4 vs. 6.8) .
    • Compound Purity : HPLC purity thresholds (<95% vs. >98%) significantly impact activity .
    • Cell Line Variability : Use isogenic cell lines to control for genetic background effects .
  • Resolution : Replicate studies under standardized conditions (e.g., 10 μM ATP, pH 7.4) with LC-MS-validated compound batches .

Q. What strategies improve metabolic stability for in vivo studies?

  • Deuterium Labeling : Replace labile hydrogens (e.g., piperidine CH₂) to slow CYP450-mediated oxidation .
  • Prodrug Design : Mask the sulfonyl group as a tert-butyl ester, cleaved in vivo by esterases .
  • Pharmacokinetic Profiling : Assess t₁/₂ in liver microsomes (e.g., human: 45 min vs. mouse: 28 min) to guide dosing regimens .

Methodological Challenges

Q. How to address low yields in piperidine sulfonylation steps?

  • Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the piperidine nitrogen .
  • Solvent Screening : Replace DMF with dichloromethane (DCM) to reduce side reactions (yield increases from 35% to 62%) .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes at 100°C .

Q. What analytical techniques resolve overlapping NMR signals?

  • 2D NMR (COSY, HSQC) : Differentiate piperidine CH₂ (δ 2.5–3.5 ppm) from benzimidazole protons .
  • Variable Temperature NMR : Suppress signal broadening caused by sulfonyl group rotation (e.g., at −20°C) .

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